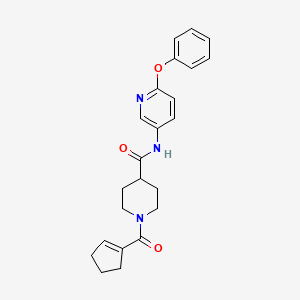
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine-based GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that breaks down the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
Mécanisme D'action
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in neurological and psychiatric disorders. In addition, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a low potential for toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its high potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its poor water solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One direction is the development of more water-soluble analogs of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, which would make it easier to administer in experimental settings. Another direction is the investigation of the long-term effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide on GABA levels and inhibitory neurotransmission in the brain. Additionally, the potential therapeutic applications of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrant further investigation.
Méthodes De Synthèse
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized by reacting 1-cyclopenten-1-carbonyl chloride with 6-phenoxy-3-pyridinylamine in the presence of a base, followed by reaction with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in its pure form.
Applications De Recherche Scientifique
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity. In addiction studies, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of cocaine and alcohol addiction. In anxiety and depression studies, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models.
Propriétés
IUPAC Name |
1-(cyclopentene-1-carbonyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22(17-12-14-26(15-13-17)23(28)18-6-4-5-7-18)25-19-10-11-21(24-16-19)29-20-8-2-1-3-9-20/h1-3,6,8-11,16-17H,4-5,7,12-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOBTBMFLFTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
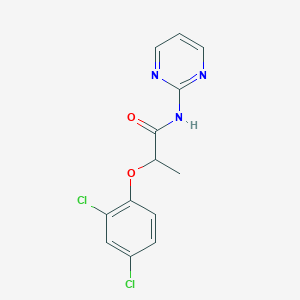

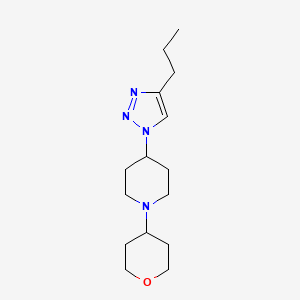
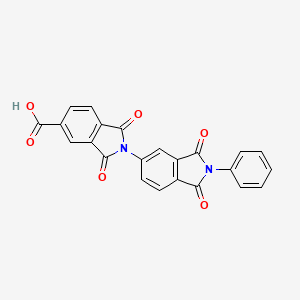
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
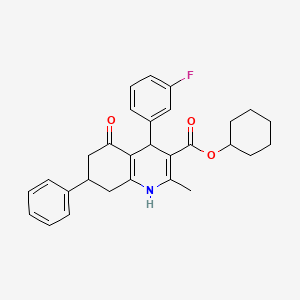
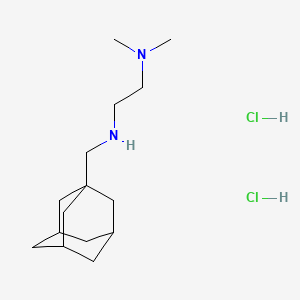
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)